N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide
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Overview
Description
N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE is a complex organic compound with a unique structure that combines a quinazolinone moiety with a dimethoxyphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of veratraldehyde with aniline to form an intermediate, which is then subjected to further reactions to introduce the quinazolinone moiety .
Condensation Reaction: Veratraldehyde (33.2 mg, 0.2 mmol) is reacted with aniline (18.6 mg, 0.2 mmol) in the presence of a suitable catalyst and solvent, such as chloroform (1.0 mL).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-2-(2,5-DIOXO-3,4-DIHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE: A structurally similar compound with a benzodiazepine moiety instead of a quinazolinone ring.
N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-2-(2,5-DIOXO-3,4-DIHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE: Another similar compound with slight variations in the substituents on the phenyl ring.
Uniqueness
The uniqueness of N-[1-(3,4-DIMETHOXYPHENYL)-2-METHYLPROPYL]-2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]ACETAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H25N3O5 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C22H25N3O5/c1-13(2)20(14-9-10-17(29-3)18(11-14)30-4)24-19(26)12-25-21(27)15-7-5-6-8-16(15)23-22(25)28/h5-11,13,20H,12H2,1-4H3,(H,23,28)(H,24,26) |
InChI Key |
DNLKUQBMCJFYKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=C(C=C1)OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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